MK-8353

Catalog No.
S535680
CAS No.
M.F
C37H41N9O3S
M. Wt
691.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-8353

Product Name

MK-8353

IUPAC Name

(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide

Molecular Formula

C37H41N9O3S

Molecular Weight

691.8 g/mol

InChI

InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1

InChI Key

KPQQGHGDBBJGFA-QNGWXLTQSA-N

SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC

solubility

Soluble in DMSO

Synonyms

SCH900353; SCH-900353; SCH 900353; MK-8353; MK 8353; MK8353.

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC

Isomeric SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC

The exact mass of the compound (3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide is 691.3053 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This long and complex chemical name refers to a compound known as MK-8353, currently under development by Merck Sharp & Dohme []. Research suggests it has potential applications as an anti-cancer agent.

  • Inhibition of ERK1 and ERK2: Studies have shown MK-8353 to be a potent and selective inhibitor of enzymes Mitogen-Activated Protein Kinase 1 (ERK1) and Mitogen-Activated Protein Kinase 2 (ERK2) []. These enzymes play a crucial role in cell proliferation and survival in various cancers []. By inhibiting their activity, MK-8353 may hinder tumor growth.

MK-8353, also known as SCH900353, is a synthetic organic compound classified as a selective and potent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). This compound is notable for its oral bioavailability and dual mechanism of action, which includes inhibiting both the catalytic activity and phosphorylation of ERK1/2. The chemical structure of MK-8353 features a complex arrangement that facilitates its interaction with the ERK protein, making it a promising candidate for cancer therapy, particularly in tumors with BRAF or RAS mutations .

  • The presence of heterocyclic rings suggests the molecule might interact with biological systems. However, the specific targets or effects are unknown.
  • The presence of a triazole ring might be a concern, as some triazoles have been reported to have mutagenic or toxic properties.
  • The overall complex structure suggests the need for caution when handling this compound due to potential unknown effects.

MK-8353 undergoes various metabolic transformations in biological systems. The primary metabolic pathways include oxidative dealkylation leading to the loss of the isopropyl group and amide cleavage followed by oxidative and conjugation reactions. Notably, no glutathione conjugate metabolites have been identified, indicating a distinct metabolic profile compared to other compounds . The crystal structure analysis reveals that MK-8353 forms critical hydrogen bonds with key residues in the ERK protein, which are essential for its inhibitory function .

In vitro studies indicate that MK-8353 demonstrates significant inhibitory effects on ERK1 and ERK2 with IC50 values of 23.0 nM and 8.8 nM, respectively. It effectively reduces the phosphorylated forms of ERK1/2 and ribosomal S6 kinase in cancer cell lines harboring BRAF V600 mutations . Preclinical models have shown that MK-8353 exhibits anti-tumor efficacy across various cancer types, including colorectal cancer and melanoma, particularly in cells with specific genetic mutations .

The synthesis of MK-8353 involves a convergent discovery approach comprising 19 steps. Key steps include the formation of the central core using thiomethyl groups, followed by Boc protection and hydrolysis of intermediates. Coupling reactions using Hünig’s base facilitate the final assembly of the compound. The synthesis process is notable for its efficiency and yield, producing MK-8353 in good purity .

MK-8353 is primarily investigated for its therapeutic potential in oncology, targeting advanced solid tumors characterized by mutations in BRAF or RAS genes. Clinical trials have explored its efficacy as a monotherapy and in combination with other agents like selumetinib, focusing on maximizing anti-tumor activity while minimizing toxicity . Its unique mechanism of action positions it as a valuable addition to existing cancer treatment regimens.

Interaction studies have demonstrated that MK-8353 not only inhibits the kinase activity of ERK but also alters its conformation to prevent phosphorylation by mitogen-activated protein kinase kinase (MEK). This dual action distinguishes it from other ERK inhibitors, which may only affect one aspect of ERK signaling. Moreover, pharmacokinetic assessments indicate acceptable oral bioavailability across different preclinical species .

Several compounds share structural or functional similarities with MK-8353. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionSelectivityNotable Features
SCH772984ERK inhibitorModerateEarlier preclinical tool compound
PD0325901MEK inhibitorHighFocuses on upstream inhibition
GDC-0994ERK inhibitorHighDesigned for tumors with BRAF mutations

Uniqueness of MK-8353:
MK-8353 stands out due to its dual mechanism—suppressing both catalytic activity and phosphorylation of ERK1/2—making it particularly effective against tumors resistant to other therapies targeting only upstream signaling pathways like MEK inhibitors .

Molecular Identity and Structural Features

MK-8353 is classified as a substituted indazole derivative with the systematic IUPAC name:
(3S)-3-methylsulfanyl-1-[2-{4-[4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,6-dihydropyridin-1(2H)-yl}-2-oxoethyl]-N-{3-[6-(propan-2-yloxy)pyridin-3-yl]-1H-indazol-5-yl}pyrrolidine-3-carboxamide.

Key structural components include:

  • A 6-(isopropoxy)pyridin-3-yl group at position 3 of the indazole core.
  • A pyrrolidine-3-carboxamide moiety at position 5, featuring a methylsulfanyl substituent and a triazole-containing side chain.

Table 1: Molecular Identity of MK-8353

PropertyValue
Molecular FormulaC₃₇H₄₁N₉O₃S
Molecular Weight691.84–691.86 g/mol
CAS Registry Number1184173-73-6
SMILES NotationCS[C@]1(CCN(CC(=O)N2CCC(=CC2)c2ccc(cc2)-c2ncn(C)n2)C1)C(=O)Nc1ccc2[nH]nc(-c3ccc(OC(C)C)nc3)c2c1
InChI KeyKPQQGHGDBBJGFA-QNGWXLTQSA-N

Stereochemical Configuration

The (3S) stereochemistry of the pyrrolidine ring is critical for binding affinity. X-ray crystallography studies reveal that this configuration optimizes interactions with the ERK2 ATP-binding pocket, particularly through hydrogen bonding with Gln-105 and hydrophobic contacts with Leu-107.

Chemical Nomenclature and Identification

MK-8353 represents a synthetic organic compound with precise chemical identification parameters established through systematic nomenclature protocols [2] [3] [4]. The compound is officially registered under Chemical Abstract Service number 1184173-73-6, providing its unique molecular fingerprint in chemical databases [2] [3] [4]. The International Union of Pure and Applied Chemistry systematic name designates this molecule as (3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide [3] [4] [6].

An alternative chemical nomenclature system classifies MK-8353 as 3-Pyrrolidinecarboxamide, 1-[2-[3,6-dihydro-4-[4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1(2H)-pyridinyl]-2-oxoethyl]-N-[3-[6-(1-methylethoxy)-3-pyridinyl]-1H-indazol-5-yl]-3-(methylthio)-, (3S)- [10]. The molecular formula C₃₇H₄₁N₉O₃S encompasses thirty-seven carbon atoms, forty-one hydrogen atoms, nine nitrogen atoms, three oxygen atoms, and one sulfur atom [2] [3] [4].

Multiple synonymous designations exist within scientific literature and chemical databases, including MK-8353, MK8353, SCH900353, SCH-900353, and the Protein Data Bank chemical component identifier G67 [2] [5] [6] [11]. The compound maintains registration in major chemical databases, including PubChem Compound Identifier 58282870 [2], ChEMBL identifier CHEMBL3544943 [15], and Chemical Entities of Biological Interest identifier CHEBI:167664 [6].

Table 1: Chemical Nomenclature and Identification

ParameterValueReference
Chemical Abstract Service Number1184173-73-6 [2] [3] [4]
International Union of Pure and Applied Chemistry Name(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide [3] [4] [6]
Alternative Chemical Name3-Pyrrolidinecarboxamide, 1-[2-[3,6-dihydro-4-[4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1(2H)-pyridinyl]-2-oxoethyl]-N-[3-[6-(1-methylethoxy)-3-pyridinyl]-1H-indazol-5-yl]-3-(methylthio)-, (3S)- [10]
Molecular FormulaC₃₇H₄₁N₉O₃S [2] [3] [4]
Molecular Weight (Free Base)691.84 g/mol [2] [3] [4]
Molecular Weight (Hydrochloride Salt)728.31 g/mol [1]
Molecular Weight (Monohydrate)709.9 g/mol [16]
SynonymsMK-8353, MK8353, SCH900353, SCH-900353, G67 [2] [5] [6] [11]

Spectroscopic identification parameters include the canonical Simplified Molecular Input Line Entry System representation: CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC [3] [4] [9]. The International Chemical Identifier string provides comprehensive structural encoding: InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 [3] [4] [9]. The corresponding International Chemical Identifier Key presents as KPQQGHGDBBJGFA-QNGWXLTQSA-N [3] [4] [9].

Table 2: Spectroscopic and Structural Identifiers

ParameterValueReference
Canonical SMILESCC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC [3] [4] [9]
InChIInChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 [3] [4] [9]
InChI KeyKPQQGHGDBBJGFA-QNGWXLTQSA-N [3] [4] [9]
PubChem Compound IdentifierCID 58282870 [2]
ChEMBL IdentifierCHEMBL3544943 [15]
Chemical Entities of Biological Interest IdentifierCHEBI:167664 [6]

Structural Features and Molecular Architecture

MK-8353 exhibits a complex molecular architecture characterized by multiple heterocyclic ring systems interconnected through strategic linking groups [13] [14]. The central core scaffold comprises a 3(S)-methylthio pyrrolidine carboxamide framework, which serves as the foundational structural element connecting distinct molecular regions [13] [14].

The left-hand side moiety incorporates a 3-(6-isopropoxyPyridin-3-yl)-1H-indazole system, featuring a fused bicyclic indazole ring substituted with a pyridine derivative [13] [14]. This indazole component inserts into adenosine triphosphate binding cavities and establishes hydrogen bonding interactions through backbone coordination with specific amino acid residues [13] [14]. The pyridine ring bears an isopropoxy substituent at the 6-position, contributing to the molecule's overall lipophilicity and binding characteristics [13] [14].

The right-hand side moiety encompasses a 4-[4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,6-dihydropyridin-1(2H)-yl substituent [13] [14]. This complex substituent features a dihydropyridine ring system connected to a phenyl ring bearing a methylated triazole moiety [13] [14]. The triazole component contributes to specific stacking interactions within target protein binding sites, particularly through aromatic-aromatic interactions [13] [14].

The central linking group consists of an acetamide bridge that connects the pyrrolidine core to the right-hand side substituent [13] [14]. This linking strategy provides conformational flexibility while maintaining appropriate spatial orientation of pharmacophoric elements [13] [14].

Table 3: Molecular Architecture and Functional Groups

Structural ComponentDescriptionReference
Core Scaffold3(S)-methylthio pyrrolidine carboxamide [13] [14]
Left-Hand Side Moiety3-(6-isopropoxyPyridin-3-yl)-1H-indazole [13] [14]
Right-Hand Side Moiety4-[4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,6-dihydropyridin-1(2H)-yl [13] [14]
Central Linking GroupAcetamide linker [13] [14]
Heterocyclic RingsIndazole, Pyridine, Triazole, Pyrrolidine, Dihydropyridine [6] [13] [14]
Functional GroupsCarboxamide, Isopropyl ether, Methylthio group [6] [13] [14]
Stereochemical CentersSingle chiral center at C3 position of pyrrolidine (S-configuration) [13] [14]
Aromatic SystemsFused indazole system, substituted phenyl rings [13] [14]

The heterocyclic ring composition includes five distinct ring systems: indazole, pyridine, triazole, pyrrolidine, and dihydropyridine [6] [13] [14]. Each ring system contributes specific electronic and steric properties essential for biological activity [6] [13] [14]. The indazole system provides rigid planarity and hydrogen bonding capability, while the pyridine ring introduces nitrogen-containing heteroaromatic character [6] [13] [14].

Functional group analysis reveals three primary categories: carboxamide, isopropyl ether, and methylthio groups [6] [13] [14]. The carboxamide functionality enables hydrogen bonding interactions with target proteins, particularly through backbone coordination [6] [13] [14]. The isopropyl ether substituent modulates solubility characteristics and contributes to lipophilic interactions [6] [13] [14]. The methylthio group at the 3-position of the pyrrolidine ring provides metabolic stability and influences binding affinity [6] [13] [14].

Aromatic systems within the molecular structure include the fused indazole system and substituted phenyl rings [13] [14]. These aromatic components enable pi-pi stacking interactions and contribute to the molecule's rigid structural framework [13] [14]. The spatial arrangement of aromatic systems facilitates specific protein-ligand recognition events through complementary electronic distributions [13] [14].

Physical and chemical properties reflect the compound's synthetic organic nature [8]. MK-8353 exists as a crystalline solid under standard conditions [3] [7]. Solubility characteristics demonstrate high solubility in dimethyl sulfoxide at concentrations of 125 mg/mL (180 mM), while exhibiting insolubility in aqueous media [7] [17].

Table 4: Physical and Chemical Properties

PropertyValueReference
Physical StateSolid [3] [7]
AppearanceCrystalline powder [3]
Solubility in Dimethyl Sulfoxide125 mg/mL (180 mM) [7]
Solubility in WaterInsoluble [17]
Storage Temperature-20°C to -80°C [17] [19]
StabilityStable under recommended storage conditions [10]
Chemical ClassSynthetic organic compound [8]
Synthetic Route Steps19 steps (convergent synthesis) [13]

Stereochemical Properties and Configurations

MK-8353 contains a single stereochemical center located at the C3 position of the pyrrolidine ring system [13] [14]. This chiral center adopts the S-configuration, as designated in the systematic nomenclature and confirmed through crystallographic analysis [13] [14]. The absolute stereochemistry proves critical for biological activity, as the S-enantiomer demonstrates optimal binding interactions with target proteins [13] [14].

The stereochemical designation follows Cahn-Ingold-Prelog priority rules, where the methylthio substituent, carboxamide group, and ring carbons establish the priority sequence [13] [14]. The spatial arrangement places the methylthio group in an axial orientation relative to the pyrrolidine ring, optimizing binding interactions within the target protein active site [13] [14].

Crystallographic data from X-ray structural analysis reveals the precise three-dimensional conformation adopted by MK-8353 in its protein-bound state [13] [14]. The structure determination at 1.45 Ångström resolution demonstrates the compound's specific binding mode and conformational preferences [13] [14]. The pyrrolidine ring adopts an envelope conformation with the substituted carbon displaced from the ring plane [13] [14].

The 3(S)-methylthio substitution pattern contributes significantly to the compound's metabolic stability profile [13] [14]. This stereochemical configuration retards amide metabolism pathways that would otherwise compromise compound stability [13] [14]. The specific spatial orientation of the methylthio group directs interactions toward binding regions defined by specific amino acid residues in the target protein [13] [14].

Conformational analysis indicates that the indazole ring system maintains planarity and establishes hydrogen bonding interactions through backbone coordination [13] [14]. The pyrrolidine nitrogen requires deprotonation for optimal binding, necessitating a pKa value near neutral pH [13] [14]. The pendant methyl-triazole moiety occupies a specific binding cavity formed through conformational rearrangement of target protein residues [13] [14].

Molecular Properties and Parameters

MK-8353 is a complex organic compound with the molecular formula C37H41N9O3S and a molecular weight of 691.84-691.86 g/mol [1] [2] [3]. The compound is registered under CAS number 1184173-73-6 and has been assigned PubChem CID 58282870 [1]. The exact mass of MK-8353 is 691.3053 g/mol, as determined by high-resolution mass spectrometry [3].

PropertyValueSource
Molecular FormulaC37H41N9O3SMultiple sources [1] [2]
Molecular Weight (g/mol)691.84-691.86Multiple sources [1] [2] [3]
Exact Mass (g/mol)691.3053MedKoo [3]
CAS Number1184173-73-6Multiple sources [1] [2]
PubChem CID58282870PubChem [1]
IUPAC Name(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamideMultiple sources [1] [2]
InChI KeyKPQQGHGDBBJGFA-QNGWXLTQSA-NMultiple sources [1] [2]
SMILESCC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SCMultiple sources [1] [2]
SynonymsMK8353, SCH900353, SCH-900353, MK-8353Multiple sources [1] [2]
AppearanceSolidMultiple sources [2] [4]
Density (g/cm³)1.36 (predicted)TargetMol [5]

The elemental analysis of MK-8353 reveals the following composition: carbon 64.23%, hydrogen 5.97%, nitrogen 18.22%, oxygen 6.94%, and sulfur 4.63% [3]. The compound exists as a solid at room temperature with a predicted density of 1.36 g/cm³ [5]. Thermal properties such as melting point and boiling point have not been determined in the available literature.

The compound contains multiple functional groups including an indazole ring system, a pyrrolidine carboxamide core, a triazole moiety, and a dihydropyridine ring. The presence of a methylsulfanyl group at the 3-position of the pyrrolidine ring and an isopropoxy group on the pyridine ring contributes to its overall molecular complexity [1] [2].

Solubility Characteristics

MK-8353 exhibits characteristic solubility properties that are important for its formulation and biological activity. The compound demonstrates variable solubility depending on the solvent system used.

SolventSolubility (mg/mL)Solubility (mM)NotesSource
DMSO125180Reported for in vitro useProbechem [4]
DMSO100144.54Ultrasonic treatment neededMedChemExpress [6]
DMSO5072.27Maximum solubility reportedAladdin Scientific [7]
Water<1Not specifiedVery low aqueous solubilityAladdin Scientific [7]
PEG300/Tween-80/Saline mixture≥2.083.01In vivo formulationMedChemExpress [6]
Corn oil mixture≥2.083.01In vivo formulationMedChemExpress [6]

In dimethyl sulfoxide (DMSO), MK-8353 shows good solubility, with reported values ranging from 50 to 125 mg/mL (72.27 to 180 mM) [4] [6] [7]. The variation in reported solubility values may be attributed to different preparation methods, with some sources requiring ultrasonic treatment to achieve maximum dissolution [6].

The compound exhibits very poor aqueous solubility, with water solubility reported as less than 1 mg/mL [7]. This low aqueous solubility is consistent with the compound's lipophilic nature and complex molecular structure containing multiple aromatic rings and hydrophobic substituents.

For in vivo applications, specialized formulations have been developed to improve solubility. A mixture containing 10% DMSO, 40% polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% saline achieves a solubility of at least 2.08 mg/mL (3.01 mM) [6]. Similarly, a corn oil-based formulation with 10% DMSO and 90% corn oil provides comparable solubility for oral administration studies [6].

The poor aqueous solubility of MK-8353 necessitates the use of solubilizing agents or specialized formulations for both research applications and potential therapeutic use. This characteristic is typical of many small molecule kinase inhibitors, which tend to have complex structures with multiple aromatic rings that contribute to their poor water solubility.

Stability Profile

The stability profile of MK-8353 is crucial for its storage, handling, and formulation development. The compound demonstrates good stability under appropriate storage conditions but requires careful temperature control to maintain its integrity.

Storage ConditionStability DurationAdditional NotesSource
Powder at -20°C3 yearsRecommended storage conditionMultiple sources [6] [8]
Powder at 4°C2 yearsAlternative storage conditionMultiple sources [6] [8]
In solvent at -80°C6 monthsRecommended for solutionsMedChemExpress [6]
In solvent at -20°C1 monthShort-term solution storageMedChemExpress [6]
Room temperatureNot recommendedNot suitable for long-term storageGeneral storage guidance
Long-term storage≥2 years at -20°CFor solid form with desiccantMolnova [9]

The solid form of MK-8353 exhibits excellent long-term stability when stored as a powder at -20°C, maintaining its integrity for up to 3 years [6] [8]. At slightly elevated temperatures of 4°C, the compound remains stable for 2 years, providing flexibility for storage requirements [6] [8]. For extended storage periods, the compound should be kept in a desiccated environment to prevent moisture-related degradation [9].

Solution stability is more limited compared to the solid form. When dissolved in appropriate solvents, MK-8353 solutions should be stored at -80°C for optimal stability, where they remain viable for up to 6 months [6]. For shorter-term use, solutions can be stored at -20°C for up to 1 month [6]. Room temperature storage is not recommended for either solid or solution forms due to potential degradation.

The compound should be protected from light and moisture during storage to prevent photodegradation and hydrolysis reactions. The presence of multiple functional groups, including the methylsulfanyl group and amide bonds, makes the molecule susceptible to oxidation and hydrolysis under inappropriate storage conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

691.30530738 g/mol

Monoisotopic Mass

691.30530738 g/mol

Heavy Atom Count

50

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

MK-8353

Dates

Last modified: 08-15-2023
1: Moschos SJ, Sullivan RJ, Hwu WJ, Ramanathan RK, Adjei AA, Fong PC,

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